molecular formula C13H10N4O3 B2430696 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile CAS No. 613649-78-8

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Cat. No. B2430696
CAS RN: 613649-78-8
M. Wt: 270.248
InChI Key: IWSMJPKEROUBBR-UHFFFAOYSA-N
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Description

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, also known as ANO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANO is a heterocyclic organic compound and has a molecular formula of C13H9N3O3. It is a yellow powder with a melting point of 211-213°C and has a molecular weight of 255.23 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is involved in various synthesis processes and chemical reactions, demonstrating its significance in chemical research. For instance, Chumachenko et al. (2014) synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoethyl or phthalimidopropyl substituents, indicating the compound's utility in creating new chemical entities (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014). Similar research by Al-Azmi and Shalaby (2018) involved synthesizing and analyzing the molecular structure of closely related compounds, showcasing the compound's role in structural chemistry and spectroscopic studies (Al‐Azmi & Shalaby, 2018).

Anticancer Research

In the field of medicinal chemistry, this compound has been a focal point in developing potential anticancer agents. Kachaeva et al. (2018) synthesized and evaluated 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, a structurally similar compound, for anticancer activities. The study revealed significant growth inhibitory and cytostatic activities, highlighting the potential of such compounds in anticancer drug development (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Crystallography and Structural Analysis

The compound's role extends to crystallography and structural analysis. Sharma et al. (2015) synthesized related carbonitrile compounds and determined their crystal structures using X-ray diffraction techniques. Such studies are crucial for understanding molecular conformations and interactions, which are fundamental in material science and drug design (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).

Novel Compound Synthesis

This compound plays a role in synthesizing novel compounds with potential pharmacological activities. For example, Shablykin et al. (2007) used a similar compound in creating new azole fragments, indicating the compound's utility in expanding chemical libraries for drug discovery (Shablykin, Brovarets, & Drach, 2007).

properties

IUPAC Name

2-(4-nitrophenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-2-7-15-13-11(8-14)16-12(20-13)9-3-5-10(6-4-9)17(18)19/h2-6,15H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSMJPKEROUBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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